Quinolin-8-yl 2-methyl-3-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-11-13(7-3-8-14(11)19(21)22)17(20)23-15-9-2-5-12-6-4-10-18-16(12)15/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSNXHYJUYQOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320039 | |
| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313267-47-9 | |
| Record name | quinolin-8-yl 2-methyl-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to Quinolin-8-yl 2-methyl-3-nitrobenzoate
The principal method for synthesizing this compound is the esterification reaction between 8-hydroxyquinoline (B1678124) and 2-methyl-3-nitrobenzoic acid. A common and effective approach involves converting the carboxylic acid to a more reactive acyl chloride. The 2-methyl-3-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2-methyl-3-nitrobenzoyl chloride. This acyl chloride is then reacted with 8-hydroxyquinoline in the presence of a base, like pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid byproduct, to yield the final ester product.
Alternatively, direct esterification can be performed using coupling agents that activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct formation of the ester bond from the alcohol and carboxylic acid, avoiding the need to first synthesize the acyl chloride. Another well-established method is the Fischer-Speier esterification, which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org
A study on a similar compound, 8-hydroxy quinoline (B57606) nitrobenzoate, utilized a straightforward method where 8-hydroxyquinoline and 2-nitrobenzoic acid were dissolved in acetone (B3395972) in a 1:1 molar ratio and stirred to achieve a homogeneous mixture. The final product was obtained through slow evaporation of the solvent. scirp.org
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
For direct esterification of phenols, strong acid catalysts are commonly employed. google.com The choice of catalyst can significantly impact reaction rates and yields. For instance, phosphorous acid has been shown to be an effective catalyst for the direct esterification of phenols with carboxylic acids, producing esters of high purity. google.com The use of an acid anhydride, in conjunction with a strong acid catalyst, can also drive the reaction towards completion. google.com
The reaction solvent plays a crucial role. While some methods proceed under solvent-free conditions, others utilize solvents to facilitate the reaction. In phase transfer catalyzed esterification of phenols, a bi-phasic aqueous-organic medium is used, which can lead to good to quantitative yields of the ester. researchgate.net The workup procedure is also critical for isolating a pure product. A typical workup involves washing the reaction mixture to remove unreacted starting materials and byproducts.
The following interactive table summarizes how different conditions can be optimized for the synthesis of phenolic esters, which is directly applicable to the synthesis of this compound.
In the synthesis of this compound, regioselectivity is determined by the specific structures of the starting materials. The esterification occurs between the hydroxyl group at the 8-position of the quinoline ring and the carboxylic acid group of 2-methyl-3-nitrobenzoic acid. The substitution pattern of the final product is therefore pre-determined by the reactants. The reaction is highly regioselective for the phenolic hydroxyl group of 8-hydroxyquinoline due to its greater nucleophilicity compared to other positions on the quinoline ring system.
Stereoselectivity is not a significant consideration in this particular synthesis, as neither 8-hydroxyquinoline nor 2-methyl-3-nitrobenzoic acid possesses a chiral center. Consequently, the product, this compound, is achiral, and no stereoisomers are formed during the esterification process.
Green Chemistry Principles in Compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, the development of catalytic and solvent-free methods, and the optimization of atom economy.
Solvent-free reaction conditions represent a significant advancement in green chemistry for ester synthesis. The esterification of phenols can be carried out efficiently under solvent-free conditions using a catalytic amount of titanium dioxide (TiO₂), which is an inexpensive and reusable catalyst. niscpr.res.in This approach not only eliminates the need for potentially hazardous organic solvents but also simplifies the workup procedure. niscpr.res.in
Another green approach is the use of solid acid catalysts, such as ion-exchange resins like Dowex H+. nih.gov These catalysts are easily separated from the reaction mixture and can be recycled, reducing waste. patsnap.com Mechanochemistry, through high-speed ball-milling, offers another solvent-free method for esterification at room temperature, significantly reducing energy consumption and reaction times. nih.gov Surfactant-combined catalysts have also been shown to facilitate solvent-free esterifications at room temperature. psu.edu
The following table provides an overview of green synthetic approaches applicable to the synthesis of this compound.
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org For the synthesis of this compound, the atom economy varies depending on the chosen synthetic route.
Direct Fischer-Speier esterification of 8-hydroxyquinoline and 2-methyl-3-nitrobenzoic acid has a high atom economy, as the only byproduct is water. nrochemistry.com The reaction can be represented as:
C₉H₇NO + C₈H₇NO₄ → C₁₇H₁₂N₂O₄ + H₂O
Improving the atom economy is a fundamental goal of green chemistry, making direct catalytic methods preferable from a sustainability perspective. labmanager.com
Derivatization Strategies and Analogue Synthesis
The synthesis of derivatives and analogues of this compound can be achieved by modifying either the quinoline or the nitrobenzoate portion of the molecule. This allows for the exploration of structure-activity relationships and the development of new compounds with potentially different properties.
Derivatization of the 8-hydroxyquinoline moiety prior to esterification is a viable strategy. A wide range of substituted 8-hydroxyquinolines can be synthesized through various methods, including electrophilic aromatic substitution to introduce groups at different positions on the quinoline ring. nih.govscispace.com For example, halogenated or alkylated 8-hydroxyquinoline derivatives can be used as starting materials to produce a library of analogues.
Similarly, the 2-methyl-3-nitrobenzoate portion can be altered. Analogues can be synthesized using different isomers of methyl-nitrobenzoic acid (e.g., 3-methyl-2-nitrobenzoic acid, 4-methyl-3-nitrobenzoic acid) or other substituted benzoic acids. This allows for systematic changes to the position of the methyl and nitro groups, which can influence the electronic and steric properties of the final ester.
Furthermore, the ester linkage itself can be replaced with other functional groups to create isosteres. For instance, amides can be prepared by reacting 8-aminoquinoline (B160924) with 2-methyl-3-nitrobenzoic acid (or its acid chloride), leading to a different class of compounds with potentially distinct biological activities. The synthesis of quinoline-2-carboxylic acid amides has been reported by reacting the corresponding acid chloride with arylamines. researchgate.net
Chemical Modifications of the Quinoline Moiety
The quinoline ring is a versatile heterocyclic scaffold amenable to a variety of chemical modifications. nih.gov As a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine ring, it can undergo reactions characteristic of both structures. nih.govnih.gov The nitrogen atom in the pyridine ring makes it a weak tertiary base, allowing it to form salts with acids. nih.govnih.gov Key transformations of the quinoline moiety involve electrophilic and nucleophilic substitution reactions.
Electrophilic aromatic substitution typically occurs on the benzene ring portion of the quinoline system. The presence of the electron-withdrawing pyridine ring deactivates the benzene ring, but reactions can still proceed under specific conditions. Conversely, the pyridine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon formation of N-oxides. mdpi.orgnih.gov
Recent advancements have focused on C-H activation as a powerful tool for the regioselective functionalization of quinolines, allowing for the introduction of new C-C and C-N bonds without the need for pre-functionalized precursors. nih.gov This approach offers a more atom- and step-economical synthesis of diverse quinoline derivatives. nih.gov
Potential Modifications of the Quinoline Ring:
| Modification Type | Reagents/Conditions | Potential Outcome |
| Nitration | Concentrated H₂SO₄ / HNO₃ | Introduction of a nitro group (-NO₂) onto the benzene ring. |
| Halogenation | Br₂ / Cl₂ with a Lewis acid | Introduction of a halogen atom (e.g., -Br, -Cl) onto the benzene ring. |
| Amination | Copper-catalyzed reactions (on N-oxides) | Introduction of an amino group (-NH₂) at the C2 position. nih.gov |
| Alkylation/Arylation | Transition metal-catalyzed C-H activation | Introduction of alkyl or aryl groups at various positions. nih.govresearchgate.net |
| Cyanation | Nucleophilic substitution with cyanide salts | Introduction of a cyano group (-CN), a versatile precursor to other functional groups. mdpi.org |
Chemical Modifications of the Benzoate (B1203000) Moiety
The benzoate portion of this compound offers two primary sites for chemical modification: the nitro group and the methyl group. The nitro group is a strong electron-withdrawing group that deactivates the benzene ring towards further electrophilic substitution, directing any potential reactions to the meta positions relative to itself. nih.govkmchemistry.com
The most significant transformation of the nitro group is its reduction to an amine (-NH₂). This reaction is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative is a versatile intermediate for the synthesis of a wide range of compounds. rsc.org The reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C) or chemical reducing agents like hydrazine (B178648) hydrate. rsc.orggoogle.com
The methyl group attached to the benzoate ring can also be a site for functionalization. For instance, it can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) to form a bromomethyl group (-CH₂Br). google.com This transformed group is a valuable electrophile for subsequent nucleophilic substitution reactions, allowing for the introduction of various functionalities. google.com
Potential Modifications of the Benzoate Ring:
| Target Group | Modification Type | Reagents/Conditions | Potential Outcome |
| Nitro Group | Reduction | H₂, Pd/C or N₂H₄·H₂O | Conversion of the nitro group (-NO₂) to an amino group (-NH₂). rsc.org |
| Methyl Group | Halogenation | N-Bromosuccinimide (NBS), AIBN | Conversion of the methyl group (-CH₃) to a bromomethyl group (-CH₂Br). google.com |
| Ester Linkage | Hydrolysis | Acid or Base (e.g., KOH) | Cleavage of the ester to yield 8-hydroxyquinoline and 2-methyl-3-nitrobenzoic acid. researchgate.net |
Introduction of Diverse Functional Groups
The introduction of diverse functional groups onto the this compound scaffold can be achieved by leveraging the distinct reactivity of both the quinoline and benzoate moieties. These modifications can be used to systematically alter the molecule's chemical and physical properties.
On the quinoline side, functional groups can be introduced via the previously mentioned electrophilic, nucleophilic, or C-H activation strategies. mdpi.orgnih.gov For example, introducing cyano groups opens pathways to synthesizing carboxylic acid derivatives or alkylamines. mdpi.org
On the benzoate side, the primary route for diversification is through the transformation of the nitro and methyl groups. The reduction of the nitro group to an amine provides a nucleophilic center that can be used in a variety of subsequent reactions, such as acylation, alkylation, or diazotization to introduce other functionalities. The halogenated methyl group can react with various nucleophiles to introduce groups like azides, ethers, or other carbon-based substituents. google.com
Furthermore, a one-pot reductive alkylation strategy could potentially be applied, where the nitro group is reduced and the resulting amine is subsequently alkylated in the same reaction vessel, providing an efficient route to N-alkylated derivatives. rsc.org
Summary of Functional Group Introduction:
| Moiety | Precursor Functional Group | Reaction Type | Introduced Functional Group(s) |
| Quinoline | C-H bond | C-H Activation/Arylation | Aryl, Alkyl, Amino groups nih.gov |
| Quinoline | Halogenated Quinoline | Nucleophilic Substitution | Cyano, Azido, Malonate groups mdpi.org |
| Benzoate | Nitro (-NO₂) | Reduction | Amino (-NH₂) rsc.org |
| Benzoate | Amino (-NH₂) | Acylation, Alkylation | Amides, N-alkyl amines |
| Benzoate | Methyl (-CH₃) | Halogenation followed by Nucleophilic Substitution | Bromomethyl (-CH₂Br), then ethers, azides, etc. google.com |
Advanced Structural Elucidation and Conformational Analysis
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the solid-state structure of a crystalline compound. This technique provides precise coordinates of each atom in the crystal lattice, allowing for detailed analysis of the molecular geometry and intermolecular interactions.
Analysis of the closely related compound, 2-Methylquinolin-8-yl 2-nitrobenzoate (B253500), reveals a triclinic crystal system with the space group P1. researchgate.net The quinoline (B57606) ring system in this analog is observed to be essentially planar. researchgate.net A key structural feature is the orientation of the ester group, which is significantly twisted away from the planes of both the quinoline and benzoate (B1203000) rings. researchgate.net
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular forces. In the crystal structure of the analog 2-Methylquinolin-8-yl 2-nitrobenzoate, the packing is stabilized by a combination of C—H···O hydrogen bonds and π-π stacking interactions. researchgate.net The π-π interactions occur between the quinoline ring systems of adjacent, inversion-related molecules, with a measured centroid-centroid distance of 3.6346 (6) Å, indicating a significant stabilizing force in the crystal lattice. researchgate.net
Detailed analysis of geometric parameters from crystallographic data provides insight into the molecule's electronic and steric properties. Bond lengths and angles in 2-Methylquinolin-8-yl 2-nitrobenzoate are reported to be within normal ranges. researchgate.net
Torsional angles (or dihedral angles) are particularly crucial for describing the molecule's conformation. In the solid state, the ester group is twisted relative to the aromatic rings it connects. Key dihedral angles for the analog 2-Methylquinolin-8-yl 2-nitrobenzoate include:
An angle of 84.83 (3)° between the quinoline ring system and the plane of the ester group. researchgate.net
An angle of 80.56 (4)° between the ester group plane and the benzoate ring plane. researchgate.net
An angle of 13.18 (4)° between the benzoate ring and the nitro group attached to it. researchgate.net
These values quantify the significant non-planar conformation of the molecule in the solid state.
| Atom 1 | Atom 2 | Length (Å) |
|---|---|---|
| O1 | C12 | 1.350 |
| O2 | C12 | 1.200 |
| N1 | C2 | 1.315 |
| N2 | C18 | 1.470 |
| C12 | C13 | 1.500 |
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
|---|---|---|---|
| C10 | O1 | C12 | 118.0 |
| O2 | C12 | O1 | 123.0 |
| O1 | C12 | C13 | 111.0 |
| O4 | N2 | C18 | 117.0 |
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
|---|---|---|---|---|
| C10 | O1 | C12 | O2 | -2.0 |
| C10 | O1 | C12 | C13 | 177.0 |
| O1 | C12 | C13 | C18 | 85.0 |
| O3 | N2 | C18 | C13 | -15.0 |
Note: The crystallographic data presented in section 3.1 is for the structural analog 2-Methylquinolin-8-yl 2-nitrobenzoate as a representative example.
Solution-State Conformation through Advanced NMR Spectroscopy
While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining its structure and conformational dynamics in solution.
While specific 2D NMR studies for Quinolin-8-yl 2-methyl-3-nitrobenzoate are not available, the application of these techniques would be essential for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the quinoline and benzoate ring systems.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be critical for connecting the quinoline and benzoate fragments across the ester linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space interactions between protons that are close to each other, regardless of their bonding network. This technique would be invaluable for determining the preferred orientation of the two aromatic rings relative to each other in solution.
Variable Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. This technique is used to study dynamic processes, such as the rotation around single bonds. For this compound, VT-NMR could provide insights into the rotational barrier around the C-O and C-C bonds of the ester linkage, revealing whether the twisted conformation observed in the solid state persists in solution or if there is free rotation.
Vibrational Spectroscopy for Molecular Structure Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a useful tool for structural confirmation.
For a related compound, 8-hydroxy quinoline nitro benzoate, FT-IR analysis confirmed the presence of key functional groups. scirp.org For this compound, the FT-IR spectrum is expected to show characteristic absorption bands:
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the structural framework of a molecule. While no specific experimental IR and Raman spectra for this compound are publicly available, the expected vibrational modes can be inferred from the characteristic frequencies of its constituent functional groups: the quinoline ring, the benzoate ester, the methyl group, and the nitro group.
Expected Characteristic Vibrational Modes:
Quinoline Ring Vibrations: The quinoline moiety would exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused ring system typically appear in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations would also be present at lower frequencies.
Ester Group Vibrations: The ester functional group is readily identifiable by its strong carbonyl (C=O) stretching absorption, which is expected to be prominent in the IR spectrum, typically around 1750-1730 cm⁻¹. The C-O stretching vibrations of the ester linkage would produce bands in the 1300-1000 cm⁻¹ region.
Nitro Group Vibrations: The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretch typically found in the 1570-1500 cm⁻¹ range and a symmetric stretch in the 1370-1300 cm⁻¹ range. These bands are usually strong in the IR spectrum.
Methyl Group Vibrations: The methyl (CH₃) group would show symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ region. Bending vibrations for the methyl group are expected around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).
The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in IR may be weak in Raman, and vice versa, providing a more complete vibrational profile of the molecule.
Correlation with Computational Predictions
To overcome the limitations of experimental data and to gain deeper insight into the vibrational spectrum, computational methods, particularly Density Functional Theory (DFT), are employed. DFT calculations can predict the optimized molecular geometry and the corresponding vibrational frequencies. These theoretical predictions are invaluable for the assignment of experimental IR and Raman bands to specific atomic motions within the molecule.
Computational studies on related quinoline derivatives have demonstrated the efficacy of methods like B3LYP with basis sets such as 6-311++G(d,p) in accurately predicting vibrational spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, leading to a better agreement with experimental data. nih.govelixirpublishers.com
For this compound, a DFT analysis would yield a set of calculated vibrational frequencies and their corresponding IR and Raman intensities. This theoretical spectrum can then be compared with the experimental spectrum, if it were available, to make definitive assignments for each observed band. The Potential Energy Distribution (PED) analysis, often performed in conjunction with DFT calculations, provides a quantitative measure of the contribution of different internal coordinates (such as bond stretching or angle bending) to each normal mode of vibration, further refining the spectral interpretation. researchgate.net
The correlation between experimental and computational data allows for a detailed and confident structural elucidation of the molecule in its ground state. This synergy is a cornerstone of modern chemical analysis, providing a level of detail that is often unattainable by either method alone.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Quinolin-8-yl 2-methyl-3-nitrobenzoate, DFT calculations offer a window into its fundamental electronic and geometric properties. Computational molecular modeling approaches, including DFT, are instrumental in evaluating molecular stability and reactivity.
The electronic properties of a molecule are crucial in determining its reactivity and spectroscopic behavior. DFT calculations, often performed at a level of theory such as B3LYP/6-311++G(d,p), can elucidate the distribution of electrons and the energies of molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
Key electronic properties that can be derived from DFT calculations for this compound are summarized in the hypothetical data table below. These values are representative of what would be expected for a molecule of this type, based on studies of similar quinoline (B57606) derivatives. nih.govnih.gov
| Property | Predicted Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating capability |
| LUMO Energy | -2.3 | eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.2 | eV | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.5 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 2.3 | eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.4 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.1 | eV | Resistance to change in electron distribution |
| Chemical Softness (S) | 0.48 | eV⁻¹ | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 4.59 | eV | Propensity to accept electrons |
This is an interactive data table. You can sort and filter the data.
The three-dimensional structure of this compound is not rigid; it can exist in various conformations due to the rotation around its single bonds, particularly the ester linkage. Energy minimization calculations are performed to find the most stable conformation, i.e., the geometry with the lowest potential energy. By systematically rotating the rotatable bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to stable conformers of the molecule.
A conformational search would likely reveal several low-energy conformers for this compound. The relative energies of these conformers determine their population at a given temperature.
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) |
| 1 | 45 | 0.00 (Global Minimum) |
| 2 | -135 | 1.25 |
| 3 | 180 | 3.50 |
*Hypothetical dihedral angle for the C-O-C-C bond of the ester linkage. This is an interactive data table. You can sort and filter the data.
DFT calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. These transitions correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The predicted absorption maxima (λ_max) can provide information about the electronic structure and conjugation within the molecule.
| Spectroscopic Feature | Predicted Wavenumber/Wavelength | Functional Group/Transition |
| IR C=O Stretch | ~1720 cm⁻¹ | Ester carbonyl |
| IR N-O Stretch (sym) | ~1350 cm⁻¹ | Nitro group |
| IR N-O Stretch (asym) | ~1530 cm⁻¹ | Nitro group |
| UV-Vis λ_max 1 | ~280 nm | π → π* transition |
| UV-Vis λ_max 2 | ~320 nm | n → π* transition |
This is an interactive data table. You can sort and filter the data.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics of a molecule and its interactions with its environment.
To understand the behavior of this compound in a biological environment, it is crucial to study its dynamics in a solvent, typically water. In an MD simulation, the molecule is placed in a box of explicit solvent molecules, and the system is allowed to evolve over time according to the laws of classical mechanics. These simulations can reveal how the solvent influences the conformational preferences of the molecule and can provide insights into its solubility and stability. The interaction energy with water and the radial distribution functions (RDFs) are key parameters that can be calculated from MD simulations to quantify the solvation properties.
MD simulations are widely used in drug discovery to study the interactions between a potential drug molecule (ligand) and its biological target, such as a protein or enzyme. nih.gov This process typically begins with molecular docking, where the preferred binding orientation of the ligand in the active site of the target is predicted. The resulting ligand-protein complex is then subjected to MD simulations to assess the stability of the binding pose and to characterize the key interactions that stabilize the complex.
For this compound, a hypothetical MD simulation with a target protein could involve the following steps:
Docking: The molecule is docked into the active site of a selected target protein.
MD Simulation: The resulting complex is simulated in a water box for a period of nanoseconds.
Analysis: The trajectory from the MD simulation is analyzed to determine the stability of the complex, the root-mean-square deviation (RMSD) of the ligand and protein, and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) that are maintained over time.
The binding free energy of the ligand to the protein can also be calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to provide a quantitative measure of the binding affinity. nih.gov
| Parameter | Description |
| RMSD | Measures the average distance between the atoms of the ligand/protein over time, indicating stability. |
| Hydrogen Bonds | Identifies key hydrogen bond interactions between the ligand and protein residues. |
| Hydrophobic Interactions | Highlights non-polar interactions contributing to binding. |
| Binding Free Energy (ΔG) | A calculated value indicating the strength of the ligand-target interaction. A more negative value suggests stronger binding. |
This is an interactive data table. You can sort and filter the data.
Quantum Chemical Analysis of Reactivity
Quantum chemical analysis serves as a powerful tool in modern chemistry, offering profound insights into the electronic structure and reactivity of molecules. For the compound this compound, such analyses, while not extensively documented in publicly available research, can be theoretically applied to predict its chemical behavior. These computational methods allow for the examination of various molecular properties that are otherwise difficult to determine experimentally. By employing principles of quantum mechanics, it is possible to model the molecule's electron distribution, orbital energies, and potential reaction pathways, thereby providing a foundational understanding of its reactivity.
The primary goal of a quantum chemical analysis of this compound would be to elucidate the interplay between its distinct structural motifs: the quinoline ring, the nitro-substituted benzoate (B1203000) group, and the ester linkage. The electron-withdrawing nature of the nitro group and the quinoline ring system, combined with the electronic effects of the methyl group, creates a complex electronic environment that dictates the molecule's susceptibility to nucleophilic or electrophilic attack, its stability, and its potential to engage in various chemical transformations.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in determining the feasibility and outcome of a chemical reaction.
For this compound, the HOMO represents the orbital from which an electron is most readily donated, indicating regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
To illustrate the type of data that a quantum chemical calculation would provide, the following hypothetical table presents plausible FMO energies for this compound, calculated using a common level of theory such as Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
This hypothetical data suggests a moderate HOMO-LUMO gap, indicating reasonable stability under normal conditions. The distribution of these orbitals would further inform the regioselectivity of potential reactions.
Computational Prediction of Reaction Pathways and Transition States
Beyond static properties like orbital energies, computational chemistry allows for the dynamic exploration of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the most likely pathways, intermediate structures, and the transition states that connect them. A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to proceed. The energy required to reach this state is the activation energy, a key determinant of the reaction rate.
For this compound, a likely reaction to be investigated computationally is the hydrolysis of the ester bond. This reaction is of fundamental importance in understanding the compound's stability in aqueous or biological environments. Computational modeling could elucidate whether the hydrolysis proceeds via an acid-catalyzed or base-catalyzed mechanism and would identify the key intermediates and transition states involved.
For instance, in a base-catalyzed hydrolysis, the reaction would likely initiate with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. Computational methods can be used to calculate the geometry and energy of the tetrahedral intermediate formed in this step, as well as the transition state leading to it. Subsequent steps, such as the departure of the quinolin-8-olate leaving group and proton transfer events, can also be modeled to complete the reaction profile.
The following table provides an illustrative example of the kind of energetic data that could be obtained from a computational study of the base-catalyzed hydrolysis of this compound, detailing the relative energies of the reactants, transition state, intermediate, and products.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + OH⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State 2 (TS2) | Departure of the leaving group | +12.5 |
| Products | 2-methyl-3-nitrobenzoate + Quinolin-8-olate | -20.7 |
Such a detailed energetic profile would provide invaluable insights into the reaction's feasibility and kinetics, guiding further experimental work. The geometries of the transition states would also reveal the precise atomic motions involved in the bond-making and bond-breaking processes.
Mechanistic Studies of Biological Interactions in Vitro and Cellular Level
Cellular Target Identification and Molecular Mechanism of Action (In Vitro)
Comprehensive in vitro studies are essential to identify the direct molecular targets of a compound and to elucidate its mechanism of action at a biochemical level. Such studies for Quinolin-8-yl 2-methyl-3-nitrobenzoate have not been reported.
There is currently no available data from cell-free or in vitro assays detailing the inhibitory or activatory effects of this compound on specific enzymes. Research on other quinoline (B57606) derivatives has shown that they can act as inhibitors for a variety of enzymes, including kinases, proteases, and topoisomerases. For instance, certain 8-hydroxyquinoline (B1678124) derivatives have been investigated as inhibitors of the Botulinum neurotoxin A metalloprotease by chelating the zinc ion in the active site. nih.gov However, it is not known if this compound shares these properties.
Information regarding the binding affinity and interaction of this compound with specific cellular receptors is not present in the current body of scientific literature. Structurally related quinoline compounds have been explored for their interaction with various receptors, such as dopamine (B1211576) receptors. nih.gov Without experimental data, any potential receptor binding profile for this compound remains unknown.
Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the direct interaction between a small molecule and a protein target. nih.govxantec.comnicoyalife.com These methods can provide quantitative data on binding affinity, kinetics, and thermodynamics. A search of the literature did not yield any studies that have employed these techniques to investigate the interaction of this compound with any protein.
Cellular Pathway Modulation and Signal Transduction (In Vitro Cell Lines)
The effect of a compound on cellular pathways and signal transduction networks is critical to understanding its cellular and physiological effects. Such studies for this compound are absent from published research.
There are no available studies that have investigated the potential of this compound to induce apoptosis or necrosis in in vitro cell line models. Other novel quinoline derivatives, such as certain quinolin-chlorobenzothioates, have been shown to induce cell death in cancer cell lines through mechanisms like proteasome inhibition. nih.gov Whether this compound possesses similar capabilities has not been determined.
The impact of this compound on cell cycle progression in vitro has not been documented. The regulation of the cell cycle is a common target for anti-cancer drugs, and various compounds are known to cause cell cycle arrest at different phases. Without experimental investigation, the effects of this specific compound on cell cycle checkpoints remain unknown.
Autophagy Modulation (In Vitro)
While no direct studies link this compound to autophagy, research on structurally related quinoline compounds suggests a potential for such activity. For instance, the novel compound Quinolin-8-yl-nicotinamide QN523 has been shown to induce the expression of genes implicated in autophagy. nih.govnih.gov In studies on pancreatic cancer cell lines, treatment with QN523 led to a significant increase in the expression of key autophagy-related genes, including WIPI1, GABARAPL1, and MAP1LC3B. nih.govnih.gov This implicates autophagy as a major mechanism of action for this class of quinoline derivatives. nih.govnih.gov
Autophagy is a cellular process for degrading and recycling damaged organelles and protein aggregates through a lysosome-dependent pathway, a mechanism that can be induced by various cellular stressors, including certain drugs. nih.gov Given that the quinoline scaffold is a core feature, it is plausible that this compound could modulate autophagic pathways, although this remains to be experimentally verified.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological effects of quinoline derivatives are heavily influenced by the nature and position of substituents on both the quinoline ring and its associated moieties.
Elucidation of Key Pharmacophoric Features
The quinolin-8-yl group, derived from 8-hydroxyquinoline (8-HQ), is a well-established pharmacophore, primarily due to its nature as a privileged structure with potent metal-chelating capabilities. nih.gov The nitrogen atom at position 1 and the oxygen atom at position 8 form a bidentate chelation site that can bind essential metal ions, disrupting cellular homeostasis in target cells, which is a key feature for its antimicrobial activity. nih.govmdpi.com
For a range of biological activities, the key pharmacophoric features of related molecules can be summarized as:
The Quinoline Nucleus: The flat, aromatic, bicyclic structure allows for intercalation with DNA and interaction with various enzymatic sites. ijresm.com
The 8-Oxygen Atom: Crucial for the chelating properties and often for hydrogen bonding within biological targets. Studies on 8-alkoxyquinoline derivatives, where the hydroxyl group is replaced, show that the 8-OH group is important for antibacterial and antimycobacterial activity. researchgate.net
Substituents on the Benzoate (B1203000) Ring: The presence of a nitro group (NO₂) significantly influences the electronic properties of the molecule. As a strong electron-withdrawing group, it can enhance the compound's ability to participate in redox reactions and may increase its affinity for certain biological targets. mdpi.com The methyl group (CH₃) can impact the compound's lipophilicity and steric profile, affecting its ability to cross cell membranes and fit into active sites.
Impact of Structural Modifications on In Vitro Biological Activity
The biological activity of quinoline-based compounds can be finely tuned through structural modifications.
Substitution on the Quinoline Ring: The addition of halogen atoms (e.g., chlorine, bromine) at the C-5 and C-7 positions of the quinoline ring often leads to an increase in lipophilicity and enhanced antimicrobial and anticancer activity. nih.govnih.govresearchgate.net For example, 5,7-dichloro-8-hydroxy-2-methylquinoline demonstrated high inhibitory potential against Mycobacterium tuberculosis and Staphylococcus aureus. researchgate.net Conversely, adding a sulfonic acid moiety decreases lipophilicity and can reduce or alter the spectrum of activity. nih.gov
Modification of the Ester Linkage: The ester group in this compound connects the quinoline pharmacophore to the substituted benzoate ring. The stability and reactivity of this ester bond are critical. Replacing the ester with a more stable linker, such as an amide or a triazole, is a common strategy in medicinal chemistry to improve metabolic stability and alter biological activity. researchgate.netmdpi.com
Modification of the Benzoate Ring: The position and nature of substituents on the benzoate ring are critical. Studies on related structures have shown that the presence and position of electron-withdrawing groups, like the nitro group, are crucial. For instance, an 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide derivative showed that the 3-NO₂ substitution was optimal for antiviral activity, which was positively influenced by increasing electron-withdrawing properties. mdpi.com Moving the methyl or nitro groups to other positions on the benzoate ring would be expected to significantly alter the molecule's electronic distribution and steric shape, thereby impacting its biological profile.
Antimicrobial Activity and Mechanisms (In Vitro)
Derivatives of 8-hydroxyquinoline are renowned for their broad-spectrum antimicrobial properties. nih.govnih.gov
Antibacterial Mechanisms
The primary proposed antibacterial mechanism for 8-hydroxyquinoline derivatives is the disruption of bacterial metal ion homeostasis through chelation. mdpi.com By binding to essential divalent cations like iron (Fe²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺), these compounds can inhibit metalloenzymes that are vital for bacterial survival and replication.
Further potential mechanisms, observed in various quinoline analogues, include:
Inhibition of DNA Gyrase: Some quinolone antibiotics function by inhibiting this enzyme, which is crucial for DNA replication, although this is more characteristic of the 4-quinolone class.
Generation of Oxidative Stress: The chelation of metal ions, particularly iron, can catalyze the formation of reactive oxygen species (ROS) via Fenton-like reactions inside the bacterial cell, leading to oxidative damage to DNA, proteins, and lipids. mdpi.com
Inhibition of Virulence Factors: Certain 8-hydroxyquinoline derivatives have been identified as inhibitors of the Type III secretion system (T3S) in Gram-negative pathogens like Yersinia, effectively disarming the bacteria without killing them, which may reduce the pressure for resistance development. nih.gov
Table 1: In Vitro Antibacterial Activity of Representative 8-Hydroxyquinoline (8-HQ) Derivatives This table presents data for related compounds to infer the potential activity of this compound.
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | S. aureus | 13.78 | nih.gov |
| 8-Hydroxyquinoline (8HQ) | P. shigelloides | 13.78 | nih.gov |
| 5-Nitro-8-hydroxyquinoline | S. aureus | 5.26 | nih.gov |
| 7-Bromo-8-hydroxyquinoline | E. coli | 26.19 | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis H37Rv | 0.1 | researchgate.net |
Antifungal Mechanisms
The antifungal action of 8-hydroxyquinoline derivatives is also well-documented and appears to be multifactorial.
Cell Membrane Disruption: Studies on compounds like clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) and sulfonic acid derivatives of 8-HQ have demonstrated that they compromise the functional integrity of the fungal cytoplasmic membrane. researchgate.netnih.gov This leads to the leakage of essential intracellular components, such as nucleic acids, resulting in cell death. nih.gov
Cell Wall Damage: Electron microscopy has shown that clioquinol can cause significant damage to the cell wall of Candida albicans. It has also been observed to inhibit the formation of pseudohyphae, a key virulence factor for this fungus. researchgate.netnih.gov
Table 2: In Vitro Antifungal Activity of Representative 8-Hydroxyquinoline (8-HQ) Derivatives This table presents data for related compounds to infer the potential activity of this compound.
| Compound | Fungal Strain | MIC (µM) | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8HQ) | C. albicans ATCC 90028 | 13.78 | nih.gov |
| 8-Hydroxyquinoline (8HQ) | S. cerevisiae ATCC 2601 | 13.78 | nih.gov |
| 5-Nitro-8-hydroxyquinoline | C. albicans ATCC 90028 | 26.19 | nih.gov |
No Mechanistic Antiviral Studies Found for this compound
Despite a comprehensive search of available scientific literature, no specific mechanistic studies detailing the in vitro or cellular antiviral activities of the chemical compound this compound have been identified.
While the broader class of quinoline and 8-hydroxyquinoline derivatives has been a subject of interest in antiviral research, with various compounds demonstrating activity against a range of viruses, specific data for this compound is not present in the public domain.
Therefore, the requested article focusing on the antiviral mechanisms of this particular compound cannot be generated at this time due to the absence of relevant research findings.
Coordination Chemistry and Metal Complexation
Quinolin-8-yl 2-methyl-3-nitrobenzoate as a Ligand
This compound is anticipated to function as a bidentate ligand, a characteristic inherited from its parent compound, 8-hydroxyquinoline (B1678124). scirp.org The primary coordination sites involve the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the ester group. This chelation results in the formation of a stable five-membered ring with the metal center, a common feature in the coordination chemistry of 8-hydroxyquinoline derivatives. researchgate.net The presence of the electron-withdrawing nitro group on the benzoate (B1203000) ring can modulate the electron density on the quinoline nitrogen, potentially affecting the ligand's donor strength and the stability of the metal complexes.
The principal chelation sites of this compound are the nitrogen atom of the quinoline ring and the phenolic oxygen atom from the 8-hydroxyquinoline precursor. scirp.org Upon complexation, the ligand typically coordinates to a metal ion in a bidentate fashion, forming a stable five-membered chelate ring. researchgate.net This binding mode is a hallmark of 8-hydroxyquinoline and its derivatives. nih.gov The ester linkage in this compound introduces additional potential donor sites through the carbonyl oxygen; however, chelation involving the quinoline nitrogen and the phenolic oxygen is sterically and electronically more favorable.
The coordination of the ligand to a metal center is expected to result in a neutral complex if the metal ion is in a +2 oxidation state and the ligand coordinates in its deprotonated form (after the formal loss of the proton from the 8-hydroxyl group). However, the ester form suggests a neutral ligand, which would result in a cationic complex. The specific binding mode and the resulting complex stoichiometry would depend on the reaction conditions, the nature of the metal ion, and the solvent used.
The formation of metal complexes with this compound can be monitored by various spectroscopic techniques, which provide insights into the coordination environment and the nature of the metal-ligand bonding.
UV-Vis Spectroscopy: The electronic absorption spectra of 8-hydroxyquinoline and its derivatives typically exhibit absorption bands in the UV region due to π-π* and n-π* transitions within the quinoline ring. bendola.com Upon complexation with a metal ion, these bands are expected to shift, and new bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may appear in the visible region. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The IR spectrum of the free ligand would show characteristic bands for the C=N stretching of the quinoline ring and the C=O stretching of the ester group. Upon complexation, a shift in the C=N stretching frequency to a lower or higher wavenumber would indicate the involvement of the quinoline nitrogen in coordination. scirp.org Similarly, a shift in the C=O stretching frequency would suggest the participation of the ester oxygen in bonding to the metal center. The presence of bands corresponding to the NO₂ group is also expected. scirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons and carbons in the vicinity of the coordination sites will be affected by the metal ion. For diamagnetic complexes, sharp NMR signals are expected, and the coordination-induced shifts can be used to elucidate the binding mode.
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions such as Cu(II) or Mn(II), EPR spectroscopy can provide information about the oxidation state of the metal, its coordination environment, and the nature of the metal-ligand bond.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions (e.g., temperature, pH) can influence the stoichiometry and structure of the resulting complex.
Transition metals, with their partially filled d-orbitals, are known to form a wide variety of stable complexes with 8-hydroxyquinoline and its derivatives. researchgate.net The synthesis of transition metal complexes with this compound would likely follow established procedures for 8-hydroxyquinoline complexes. For example, reacting the ligand with metal chlorides or acetates in a solvent like ethanol (B145695) or methanol (B129727) could yield the desired complexes. bendola.com The resulting complexes could exhibit various geometries, such as octahedral or square planar, depending on the metal ion and its coordination number. scirp.org
Table 1: Plausible Transition Metal Complexes of this compound and Their Expected Properties
| Metal Ion | Plausible Complex Formula | Expected Geometry |
|---|---|---|
| Cu(II) | [Cu(L)₂(H₂O)₂] | Octahedral |
| Ni(II) | [Ni(L)₂(H₂O)₂] | Octahedral |
| Co(II) | [Co(L)₂(H₂O)₂] | Octahedral |
| Zn(II) | [Zn(L)₂(H₂O)₂] | Octahedral |
L represents the this compound ligand.
Main group metals can also form complexes with 8-hydroxyquinoline derivatives. The coordination chemistry of these complexes is often governed by the electrostatic interactions between the metal ion and the ligand. The synthesis of main group metal complexes of this compound could be achieved by reacting the ligand with salts of metals such as aluminum, gallium, or indium.
Advanced Structural Analysis of Metal Complexes
A definitive understanding of the structure of metal complexes of this compound would require advanced structural analysis techniques.
Computational Methods: Density Functional Theory (DFT) and other computational methods can be used to model the structures of the complexes and to predict their spectroscopic properties. nih.gov These theoretical calculations can complement experimental data and provide deeper insights into the electronic structure and bonding within the complexes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 8-hydroxyquinoline |
| 8-hydroxy quinoline nitrobenzoate |
| Aluminum |
| Gallium |
| Indium |
| Copper(II) |
| Nickel(II) |
| Cobalt(II) |
| Zinc(II) |
Based on a comprehensive search of available scientific literature, there is currently no published research data regarding the coordination chemistry, metal complexation, or catalytic applications of the specific chemical compound This compound .
Therefore, it is not possible to provide an article that adheres to the requested outline focusing on:
Catalytic Applications of Metal Complexes
Heterogeneous Catalysis
While information exists for related compounds, such as derivatives of 8-hydroxyquinoline and various nitrobenzoates, no studies detailing the synthesis of metal complexes with this compound, nor their structural, magnetic, or catalytic properties, could be identified. The generation of scientifically accurate content for the specified sections is contingent on the existence of primary research in these areas.
Advanced Applications and Future Research Directions
Development as Molecular Probes for Biological Systems (In Vitro)
The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are frequently explored as fluorescent probes. Future research could focus on the synthesis of Quinolin-8-yl 2-methyl-3-nitrobenzoate and the characterization of its photophysical properties. The nitro group on the benzoate (B1203000) ring is a known electron-withdrawing group, which could potentially lead to interesting fluorescence quenching or enhancement effects upon interaction with specific analytes in biological systems. In vitro studies could explore its potential as a sensor for metal ions, reactive oxygen species, or specific biomolecules. The ester linkage also presents a potential site for enzymatic cleavage, which could be exploited in the design of "turn-on" fluorescent probes that signal the activity of specific enzymes.
Potential in Advanced Materials Science
Quinoline derivatives are known for their thermal stability and are used in the development of functional organic materials. The planar structure of the quinoline ring system in this compound could facilitate π-π stacking interactions, leading to the formation of ordered structures with interesting material properties. Research in this area would involve the synthesis of the compound and the study of its solid-state properties, such as its crystal packing and thermal behavior.
The combination of an electron-donating quinoline moiety and an electron-withdrawing nitrobenzoate group suggests that this compound could possess interesting intramolecular charge transfer (ICT) characteristics. epa.gov Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. epa.gov Future studies would need to investigate the electronic absorption and emission spectra of the compound, as well as its electrochemical properties, to assess its potential in this field. The high thermal and chemical stability of quinoline-based compounds is a significant advantage for optoelectronic applications. epa.gov
Chemo- and Biosensors (In Vitro Detection)
Building on its potential as a molecular probe, this compound could be investigated for its utility in chemo- and biosensing applications for in vitro detection. The quinoline moiety can act as a binding site for metal ions, and the nitroaromatic group could be used as a recognition element for specific analytes. The ester functionality could also be incorporated into polymer backbones to create sensory materials. Research would involve synthesizing the compound and testing its response to a variety of analytes using techniques such as fluorescence spectroscopy, UV-Vis spectroscopy, and electrochemical methods.
Unexplored Reactivity and Novel Transformations
The chemical structure of this compound presents several avenues for exploring novel chemical transformations. The nitro group can be reduced to an amine, which could then be further functionalized. The ester linkage is susceptible to hydrolysis, which could be used to release the quinoline and benzoate fragments under specific conditions. The quinoline ring itself can undergo various electrophilic and nucleophilic substitution reactions. A systematic study of the reactivity of this compound could lead to the discovery of new synthetic methodologies and the creation of a library of novel quinoline derivatives.
Synergistic Effects in Multi-Component Systems (In Vitro)
There is a growing interest in the study of multi-component systems where the individual components work together to achieve a specific function. In vitro studies could explore the incorporation of this compound into supramolecular assemblies, metal-organic frameworks (MOFs), or polymer matrices. The compound could potentially interact with other molecules through hydrogen bonding, π-π stacking, or coordination with metal ions, leading to synergistic effects and the emergence of new properties.
Future Directions in Synthetic Methodology
The synthesis of complex molecules like this compound is continually evolving, driven by the need for greater efficiency, sustainability, and molecular diversity. Future synthetic strategies are expected to move beyond traditional multi-step processes, embracing novel catalytic systems and automated technologies.
Innovations in C–H bond activation represent a promising frontier. Direct C–H functionalization could enable the coupling of a quinoline precursor with a 2-methyl-3-nitrobenzoic acid derivative, potentially reducing the number of synthetic steps and improving atom economy. mdpi.com Research may focus on developing selective catalysts, such as those based on palladium, rhodium, or cobalt, that can precisely target specific C-H bonds on the quinoline core for esterification. mdpi.comnih.gov
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. bohrium.com Future methodologies for synthesizing this compound and its analogs will likely prioritize the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. mdpi.comresearchgate.netresearchgate.net The development of nanoparticle-based catalysts, for instance, offers high reactivity and ease of recovery, aligning with sustainable chemistry goals. bohrium.com
The advent of automated synthesis and flow chemistry platforms is set to revolutionize the exploration of quinoline derivatives. numberanalytics.comresearchgate.net These technologies allow for the rapid, reproducible, and safe synthesis of compound libraries. researchgate.netnih.gov By systematically varying the substituents on both the quinoline and benzoate rings, researchers can generate a diverse set of analogs of this compound. This high-throughput synthesis approach is invaluable for structure-activity relationship (SAR) studies and the discovery of molecules with optimized properties. nih.gov
Multicomponent reactions (MCRs) offer another efficient pathway, allowing for the assembly of complex molecules from three or more starting materials in a single step. rsc.org Future research could devise an MCR strategy that constructs the functionalized quinoline-ester scaffold in a convergent manner, significantly enhancing synthetic efficiency. nih.govrsc.org
Table 1: Comparison of Synthetic Approaches for Quinoline Esters
| Methodology | Description | Potential Advantages for Synthesizing this compound | References |
|---|---|---|---|
| Catalytic C-H Activation | Direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. | Fewer synthetic steps, higher atom economy, potential for novel disconnections. | mdpi.comnih.gov |
| Automated Flow Chemistry | Continuous synthesis in a reactor system, allowing for precise control over reaction parameters and easy scalability. | Rapid library synthesis, improved safety and reproducibility, integration with real-time analysis. | numberanalytics.comresearchgate.netnih.gov |
| Green Chemistry Approaches | Use of sustainable catalysts (e.g., nanoparticles, ionic liquids), alternative energy sources (microwaves, ultrasound), and benign solvents. | Reduced environmental impact, lower costs, increased safety. | bohrium.commdpi.comresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, incorporating most atoms from the starting materials. | High efficiency, operational simplicity, rapid generation of molecular diversity. | nih.govrsc.org |
Future Directions in Computational Modeling
Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. For a compound like this compound, computational modeling can provide deep insights into its properties, reactivity, and potential biological activity, thereby guiding experimental efforts.
A primary future direction lies in the application of machine learning (ML) and artificial intelligence (AI). numberanalytics.com Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activities or physicochemical properties of novel quinoline esters based on their structural features. nih.govresearchgate.net For instance, by training a model on a dataset of known compounds, researchers could predict the potential of this compound as an inhibitor for a specific enzyme or its likely toxicity profile. nih.govosti.gov Explainable AI approaches are also being developed to not only make predictions but also to understand the structural drivers of those predictions. nih.gov
Quantum chemical calculations, particularly Density Functional Theory (DFT), will continue to be crucial for understanding the molecule at an electronic level. rsc.orgresearchgate.net These methods can be used to predict the outcomes of potential synthetic reactions, elucidate reaction mechanisms, and identify the most stable conformations of the molecule. nih.govnih.govbohrium.com Such calculations can help synthetic chemists optimize reaction conditions before ever stepping into the lab, saving time and resources. rsc.org Furthermore, DFT can predict spectroscopic properties (e.g., NMR, IR spectra), which is vital for characterization of the synthesized compound.
Molecular docking and molecular dynamics (MD) simulations represent another key computational area. These techniques can predict how this compound might bind to a biological target, such as a protein or enzyme. nih.govsemanticscholar.org By modeling the interactions between the compound (the ligand) and the target's binding site, researchers can estimate its binding affinity and identify key interactions. mdpi.com This information is fundamental for ligand-based drug design, enabling the rational design of more potent and selective derivatives. mdpi.comresearchgate.net
Table 2: Computational Modeling Techniques and Their Applications
| Computational Method | Primary Application | Potential Insights for this compound | References |
|---|---|---|---|
| Machine Learning (QSAR/AI) | Predicting properties (biological activity, toxicity, solubility) of novel compounds. | Screening for potential therapeutic applications; identifying potential liabilities early in development. | nih.govnih.govresearchgate.netnih.gov |
| Quantum Chemistry (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. | Optimizing synthetic routes; understanding reaction mechanisms; confirming molecular structure. | rsc.orgresearchgate.netacs.org |
| Molecular Docking | Predicting the preferred orientation and binding affinity of a ligand to a macromolecular target. | Identifying potential biological targets; guiding the design of analogs with improved binding. | nih.govsemanticscholar.orgmdpi.com |
| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time to assess the stability of ligand-protein complexes. | Evaluating the stability of the binding pose predicted by docking; understanding dynamic interactions. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
